molecular formula C11H15NO2 B13880929 (5-methoxy-3,4-dihydro-2H-chromen-2-yl)methanamine

(5-methoxy-3,4-dihydro-2H-chromen-2-yl)methanamine

Cat. No.: B13880929
M. Wt: 193.24 g/mol
InChI Key: XLAPFRUTQHYMHF-UHFFFAOYSA-N
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Description

(5-methoxy-3,4-dihydro-2H-chromen-2-yl)methanamine is a chemical compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a methoxy group at the 5-position and a methanamine group at the 2-position of the chromene ring.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(5-methoxy-3,4-dihydro-2H-chromen-2-yl)methanamine

InChI

InChI=1S/C11H15NO2/c1-13-10-3-2-4-11-9(10)6-5-8(7-12)14-11/h2-4,8H,5-7,12H2,1H3

InChI Key

XLAPFRUTQHYMHF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1CCC(O2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methoxy-3,4-dihydro-2H-chromen-2-yl)methanamine typically involves the following steps:

    Formation of the Chromene Ring: The chromene ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Amination: The methanamine group can be introduced through reductive amination of the corresponding aldehyde or ketone using reagents like sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(5-methoxy-3,4-dihydro-2H-chromen-2-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The methoxy and methanamine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like halides or amines can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

(5-methoxy-3,4-dihydro-2H-chromen-2-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-methoxy-3,4-dihydro-2H-chromen-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The methoxy and methanamine groups play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (5-methoxy-2H-chromen-2-yl)methanamine: Lacks the dihydro group, which may affect its biological activity.

    (5-methoxy-3,4-dihydro-2H-chromen-2-yl)ethanamine: Has an ethyl group instead of a methyl group, which can influence its chemical properties.

Uniqueness

(5-methoxy-3,4-dihydro-2H-chromen-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and methanamine groups makes it a valuable compound for various research applications.

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